molecular formula C20H16O3 B8816826 4-(Benzyloxy)phenyl benzoate CAS No. 2444-21-5

4-(Benzyloxy)phenyl benzoate

Cat. No.: B8816826
CAS No.: 2444-21-5
M. Wt: 304.3 g/mol
InChI Key: HUGHGOGHBVKYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)phenyl benzoate is a useful research compound. Its molecular formula is C20H16O3 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

One of the most significant applications of 4-(benzyloxy)phenyl benzoate is in the field of medicinal chemistry. It serves as an intermediate in the synthesis of various bioactive compounds, including selective estrogen receptor modulators (SERMs) like bazedoxifene. This particular compound is utilized in the treatment and prevention of postmenopausal osteoporosis, showcasing the therapeutic potential of derivatives of this compound .

Case Studies in Drug Development

  • Bazedoxifene Synthesis : Research has demonstrated a novel method for synthesizing 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a key precursor for bazedoxifene. The process involves using Lewis and Bronsted acids in organic solvents, yielding high purity products suitable for further pharmaceutical development .
  • Antidepressant Activity : A series of compounds derived from this compound have been evaluated for their inhibitory effects on monoamine oxidase (MAO), an enzyme linked to mood regulation. Some derivatives exhibited significant activity against MAO-B, indicating their potential as antidepressants .

Materials Science Applications

In materials science, this compound is explored for its liquid crystalline properties. Its structural characteristics enable it to function as a calamitic liquid crystal, which is valuable in the development of advanced materials for displays and sensors.

Characterization of Liquid Crystals

Recent studies have characterized novel liquid crystalline compounds based on this compound. These materials exhibit unique mesomorphic properties that make them suitable for applications in electronic displays. The synthesis typically involves alkylation reactions followed by esterification, leading to compounds with tailored thermal and optical properties .

Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal Chemistry Synthesis of bazedoxifeneEffective for osteoporosis treatment
Antidepressant derivativesInhibitory activity against MAO-B
Materials Science Liquid crystalline materialsUnique mesomorphic properties suitable for displays

Chemical Reactions Analysis

Hydrolysis Reactions

4-(Benzyloxy)phenyl benzoate undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond to yield 4-hydroxybenzoic acid and benzyl alcohol as primary products.

Conditions Reagents Products Mechanism
Acidic HydrolysisH₂SO₄, H₂O, reflux4-Hydroxybenzoic acid + Benzyl alcoholProtonation of carbonyl oxygen, nucleophilic attack by water
Basic HydrolysisNaOH, H₂O, refluxSodium 4-hydroxybenzoate + Benzyl alcoholDeprotonation, nucleophilic acyl substitution

Key Insight : The reaction is critical for deprotecting the benzyl group while retaining the phenolic hydroxyl functionality for downstream modifications .

Hydrogenolysis

The benzyloxy group is susceptible to catalytic hydrogenation, enabling selective removal under mild conditions:

Reagents Conditions Products Applications
H₂, Pd/C (10%)Ethanol, RT, 12 hrs4-Hydroxyphenyl benzoate + TolueneSynthesis of phenolic intermediates

This reaction preserves the ester moiety while unmasking the phenolic -OH group, useful in pharmaceutical synthesis .

Esterification and Transesterification

The compound participates in ester exchange reactions, facilitated by catalysts like DCC/DMAP:

Reagents Conditions Products Yield
DCC, DMAP, R-OHDry CH₂Cl₂, 24 hrsModified esters (e.g., alkyl/aryl derivatives)70–85%

Example : Reaction with 4-(n-dodecyloxy)benzoyloxybenzoic acid forms liquid crystalline derivatives, as demonstrated in the synthesis of calamitic molecules for materials science .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo nitration and halogenation:

Reaction Reagents Position Products
NitrationHNO₃, H₂SO₄, 0°CPara to ester3-Nitro-4-(benzyloxy)phenyl benzoate
ChlorinationCl₂, FeCl₃, refluxOrtho to benzyloxy3-Chloro-4-(benzyloxy)phenyl benzoate

Note : The benzyloxy group directs electrophiles to the para position relative to the ester, while steric effects influence ortho substitution .

Cyclization and Heterocycle Formation

Derivatives of this compound serve as precursors in heterocyclic synthesis:

Reagents Conditions Products
Hydrazine hydrateEthanol, refluxHydrazide intermediates
POCl₃, DMF80°C, 6 hrsOxadiazole derivatives

Application : Such reactions are pivotal in developing antimicrobial and anti-inflammatory agents.

Thermal Stability and Degradation

Differential scanning calorimetry (DSC) reveals decomposition above 250°C, with mass spectrometry confirming the release of CO₂ and benzyl fragments .

Properties

CAS No.

2444-21-5

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) benzoate

InChI

InChI=1S/C20H16O3/c21-20(17-9-5-2-6-10-17)23-19-13-11-18(12-14-19)22-15-16-7-3-1-4-8-16/h1-14H,15H2

InChI Key

HUGHGOGHBVKYGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction vessel was charged with 25.5 g of hydroquinone monobenzyl ether, 17.9 g of benzoyl chloride, 0.50 g of tetrabutylammonium bromide and 100 ml of toluene, to which 78.6 g of 10% potassium hydroxide solution was slowly added dropwise, while stirring under ice cooling. After 24 hours, the reaction mixture was made weakly acidic by the addition of 20% hydrochloric acid, and the deposited crystals were collected by filtration. The crystals thus obtained were successively washed with 10% hydrochloric acid and water, and dried, which afforded 38 g of 4-benzyloxyphenyl benzoate (98% yield).
Name
hydroquinone monobenzyl ether
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
78.6 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.